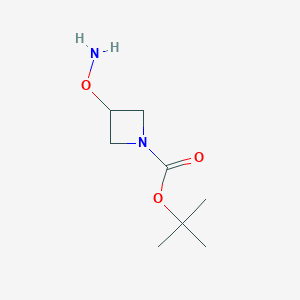

Tert-butyl 3-(aminooxy)azetidine-1-carboxylate

Description

Tert-butyl 3-(aminooxy)azetidine-1-carboxylate is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring substituted with an aminooxy (-O-NH₂) functional group at the 3-position. The Boc group enhances stability during reactions, while the aminooxy moiety enables nucleophilic oxime formation, conjugation with carbonyl compounds, or participation in click chemistry. Such derivatives are pivotal in medicinal chemistry for constructing bioactive molecules, including protease inhibitors and glycosylation precursors .

Properties

IUPAC Name |

tert-butyl 3-aminooxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)12-7(11)10-4-6(5-10)13-9/h6H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVPICCSCUMOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminooxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium carbonate or potassium carbonate, to facilitate the formation of the aminooxy group .

Industrial Production Methods

Industrial production methods for tert-butyl 3-(aminooxy)azetidine-1-carboxylate are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminooxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The aminooxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form oximes or reduction to form amines.

Common Reagents and Conditions

Bases: Sodium carbonate, potassium carbonate

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Acids and Bases for Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

Oximes: Formed through oxidation of the aminooxy group

Amines: Formed through reduction of the aminooxy group

Carboxylic Acids: Formed through hydrolysis of the tert-butyl ester group

Scientific Research Applications

Tert-butyl 3-(aminooxy)azetidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminooxy)azetidine-1-carboxylate is primarily based on the reactivity of the aminooxy group. This group can form covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, through the formation of oxime linkages. This reactivity is exploited in various applications, including bioconjugation and the development of enzyme inhibitors .

Comparison with Similar Compounds

Aminooxy vs. Amino Derivatives

- Aminooxy Group: Enables oxime formation with ketones/aldehydes under mild conditions, critical for bioconjugation . In contrast, tert-butyl 3-aminoazetidine derivatives (e.g., ) require harsher conditions for amide bond formation or reductive alkylation.

- Electrophilicity: Cyano and trifluoromethylthio substituents (e.g., ) enhance electrophilicity at the 3-position, favoring nucleophilic attacks, whereas aminooxy groups act as nucleophiles.

Steric and Electronic Effects

- Bulky substituents like 4-tert-butylphenyl (e.g., ) introduce steric hindrance, limiting ring-opening reactions but stabilizing transition states in asymmetric synthesis.

- Electron-withdrawing groups (e.g., -CN , -SCF₃ ) increase azetidine ring strain, accelerating ring-opening nucleophilic substitutions compared to electron-donating groups like -O-NH₂.

Research Findings and Case Studies

Stability and Functionalization Challenges

- Aminooxy Group Sensitivity: Requires protection (e.g., as Boc or benzyloxycarbonyl) during acidic/basic conditions to prevent decomposition .

- Ring-Opening: Azetidines with electron-deficient substituents (e.g., -CN ) are prone to ring-opening under nucleophilic attack, whereas Boc-protected aminooxy derivatives exhibit greater stability.

Biological Activity

Tert-butyl 3-(aminooxy)azetidine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : Approximately 186.25 g/mol

- Functional Groups : Contains a tert-butyl group, an azetidine ring, and an aminooxy functional group, which are critical for its biological interactions.

The biological activity of tert-butyl 3-(aminooxy)azetidine-1-carboxylate primarily stems from its ability to interact with various biomolecules:

- Covalent Bond Formation : The aminooxy group can form covalent bonds with specific amino acid residues in proteins, particularly at the active sites of enzymes. This interaction may lead to enzyme inhibition, altering metabolic pathways.

- Target Interaction : Studies indicate that this compound may inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. By blocking these enzymes, the compound can enhance the efficacy of beta-lactam antibiotics.

Biological Effects

Research has demonstrated several biological effects attributed to tert-butyl 3-(aminooxy)azetidine-1-carboxylate:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by interfering with bacterial enzyme function, making it a candidate for developing new antibiotics .

- Enzyme Inhibition : Inhibition studies have shown that it can effectively inhibit certain enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.

Synthesis and Applications

The synthesis of tert-butyl 3-(aminooxy)azetidine-1-carboxylate involves several steps that highlight its versatility as a building block in organic synthesis:

- Starting Materials : The synthesis typically begins with readily available azetidine derivatives.

- Reaction Conditions : Various reaction conditions such as temperature and solvent choice are optimized to yield high purity products.

- Yield Optimization : Reports indicate yields exceeding 90% under optimized conditions, making it an efficient synthetic target .

Comparative Analysis

To understand the uniqueness of tert-butyl 3-(aminooxy)azetidine-1-carboxylate, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate | Lacks aminooxy group | Limited enzyme inhibition |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Contains aminomethyl group | Moderate antimicrobial activity |

| Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate | Contains carbamoyl group | Potentially lower reactivity |

The presence of the aminooxy group in tert-butyl 3-(aminooxy)azetidine-1-carboxylate enhances its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study published in MDPI highlighted its potential as a beta-lactamase inhibitor, suggesting that it could be developed into a novel antibiotic agent .

- Another research article focused on its synthesis and characterization, demonstrating its utility as a precursor for more complex bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.